molecular formula C10H10N2O B063900 2,8-Dimethylquinazolin-4-OL CAS No. 172462-90-7

2,8-Dimethylquinazolin-4-OL

Cat. No.: B063900
CAS No.: 172462-90-7
M. Wt: 174.20 g/mol
InChI Key: CJXMJXBJIWEHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dimethylquinazolin-4-OL is a synthetically accessible quinazolinone derivative of significant interest in medicinal chemistry and biochemical research. Its core structure serves as a privileged scaffold for the development of potent and selective kinase inhibitors. This compound is primarily investigated for its potential to modulate key signaling pathways involved in oncogenesis and inflammatory diseases. Researchers utilize this compound as a key intermediate and a chemical probe to explore structure-activity relationships (SAR), often targeting kinases such as the JAK family or receptor tyrosine kinases. Its mechanism of action typically involves competitive binding at the enzyme's ATP-binding site, thereby inhibiting phosphorylation events that drive cellular proliferation and survival. The methyl substituents at the 2 and 8 positions are strategically designed to optimize binding affinity and metabolic stability, making it a valuable tool for in vitro assay development and lead compound optimization in drug discovery programs. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

172462-90-7

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2,8-dimethyl-3H-quinazolin-4-one

InChI

InChI=1S/C10H10N2O/c1-6-4-3-5-8-9(6)11-7(2)12-10(8)13/h3-5H,1-2H3,(H,11,12,13)

InChI Key

CJXMJXBJIWEHRP-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=O)NC(=N2)C

Isomeric SMILES

CC1=C2C(=CC=C1)C(=O)N=C(N2)C

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NC(=N2)C

Origin of Product

United States

Analytical Techniques for the Characterization of 2,8 Dimethylquinazolin 4 Ol and Its Derivatives

Spectroscopic Methods

Spectroscopy is a cornerstone in the analysis of quinazolinone derivatives, providing detailed information about the molecular structure and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 2,8-Dimethylquinazolin-4-OL. Due to the limited availability of specific spectral data for this compound, the following tables present expected chemical shifts based on data from the closely related compound, 2-methyl-4(3H)-quinazolinone, and general knowledge of substituent effects on the quinazolinone ring system.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electron-withdrawing and donating groups within the heterocyclic structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound
ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-CH₃~2.4SingletN/A
8-CH₃~2.6SingletN/A
Ar-H (aromatic protons)7.0 - 8.0Multiplet-
N-H~12.0Broad SingletN/A

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The carbonyl carbon of the quinazolinone ring is typically observed at a downfield chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
CarbonExpected Chemical Shift (δ, ppm)
C=O~162
C-2~153
Aromatic Carbons115 - 150
2-CH₃~22
8-CH₃~18

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the N-H, C=O, C=N, and C-H bonds.

Table 3: Expected IR Absorption Bands for this compound
Functional GroupExpected Absorption Range (cm⁻¹)Intensity
N-H stretch3200 - 3000Medium, Broad
Aromatic C-H stretch3100 - 3000Medium
Aliphatic C-H stretch3000 - 2850Medium
C=O stretch (amide)1700 - 1650Strong
C=N stretch1630 - 1580Medium to Strong
Aromatic C=C stretch1600 - 1450Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the quinazolinone ring. Quinazolin-4-one and its derivatives typically exhibit characteristic absorption bands. The absorption maxima can be influenced by the solvent and the substituents on the ring system. Generally, quinazolinones show absorption bands in the range of 220-350 nm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum gives valuable information about the structure of the molecule.

For this compound (C₁₀H₁₀N₂O), the expected molecular ion peak [M]⁺ would be at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Based on the fragmentation of the related compound 2-methyl-4(3H)-quinazolinone, the following fragmentation pathways can be anticipated:

Loss of a methyl radical (-CH₃): This would result in a fragment ion.

Loss of carbon monoxide (-CO): A characteristic fragmentation for cyclic ketones and amides.

Cleavage of the heterocyclic ring: This can lead to various smaller fragment ions, providing clues about the core structure.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound
m/zPossible FragmentNotes
174[C₁₀H₁₀N₂O]⁺Molecular Ion (M⁺)
159[M - CH₃]⁺Loss of a methyl radical
146[M - CO]⁺Loss of carbon monoxide

Chromatographic Techniques (e.g., HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for separating it from its isomers and any impurities. Reversed-phase HPLC is commonly employed for the analysis of quinazolinone derivatives.

A typical HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The detector, often a UV detector set at a wavelength where the compound absorbs strongly, monitors the eluent. The purity of the sample is determined by the area percentage of the main peak in the chromatogram. HPLC is also invaluable for the separation of constitutional isomers of this compound that may be formed during its synthesis.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a pure sample of this compound with the molecular formula C₁₀H₁₀N₂O, the theoretical elemental composition can be calculated. The experimental values obtained from elemental analysis should be in close agreement with the theoretical values, typically within ±0.4%, to confirm the empirical and molecular formula.

Table 5: Elemental Analysis Data for C₁₀H₁₀N₂O
ElementTheoretical Percentage (%)
Carbon (C)68.95
Hydrogen (H)5.79
Nitrogen (N)16.08
Oxygen (O)9.18

Pharmacological Spectrum and Biological Activities of 2,8 Dimethylquinazolin 4 Ol Derivatives

Antineoplastic and Anticancer Potencies

Quinazolinone derivatives are recognized for their potential in cancer therapy, targeting various mechanisms involved in tumor growth and proliferation. nih.govresearchgate.net Several compounds with the quinazoline (B50416) core have been approved as anticancer drugs, primarily functioning as kinase inhibitors. nih.gov

Molecular Mechanisms of Action

The anticancer effects of quinazoline derivatives are often attributed to their ability to interfere with key cellular processes essential for cancer cell survival and proliferation.

Kinase Inhibition: A primary mechanism for many quinazoline-based anticancer agents is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, division, and survival. nih.gov Derivatives of 4-anilinoquinazoline, for example, have been extensively developed as tyrosine kinase inhibitors (TKIs) targeting the epidermal growth factor receptor (EGFR). nih.gov The binding of these inhibitors to the ATP-binding site of the kinase prevents its activation, thereby blocking downstream signaling pathways like the PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways, which are often dysregulated in cancer. nih.gov Some quinazoline derivatives also exhibit activity against other kinases such as VEGFR-2, which is involved in angiogenesis. frontiersin.org

Tubulin Polymerization Interference: Microtubules are essential components of the cytoskeleton and are critical for cell division, forming the mitotic spindle. frontiersin.org Certain quinazoline derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.govfrontiersin.org This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. frontiersin.org

DNA Intercalation and Damage: Some quinazoline hybrids have been designed to act as DNA intercalating agents. nih.gov These molecules insert themselves between the base pairs of DNA, disrupting its structure and interfering with processes like replication and transcription, ultimately leading to cell death. Additionally, certain derivatives can induce DNA damage, which can trigger apoptotic pathways in cancer cells. nih.gov

PARP Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is an enzyme involved in DNA repair. nih.gov Inhibiting PARP-1 is a key strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Some quinazoline-2,4(1H,3H)-dione derivatives have been developed as potent PARP-1 inhibitors. nih.gov More recent studies on 4-hydroxyquinazoline (B93491) derivatives have also identified potent PARP inhibitors that can overcome resistance to existing therapies. mdpi.com

In Vitro Cytotoxicity Profiling against Various Cancer Cell Lines

The anticancer potential of novel 2,8-dimethylquinazolin-4-ol derivatives is often initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. These studies determine the concentration of the compound required to inhibit cell growth by 50% (IC₅₀).

For instance, a series of novel 4-hydroxyquinazoline derivatives were synthesized and evaluated for their cytotoxic effects. One promising compound, designated B1, showed superior cytotoxicity in primary PARP inhibitor-resistant HCT-15 (colon carcinoma) and HCC1937 (breast carcinoma) cell lines. mdpi.com It also exhibited potent inhibitory activity against the MDA-MB-231 (breast cancer) cell line with an IC₅₀ value of 63.81 ± 2.12 nM, while showing no significant toxicity to normal cells. mdpi.com Another derivative, A32, displayed IC₅₀ values of 10.93 ± 0.71 µM against HCT-15 and 11.35 ± 0.73 µM against HCC1937 cells. mdpi.com

Other studies on different quinazoline derivatives have shown broad-spectrum activity. For example, certain 4-anilino-2-substituted quinazolines demonstrated considerable antiproliferative activity with IC₅₀ values as low as 0.11 µM. nih.gov Similarly, some 2-alkyl/aryl-8-substituted-quinazoline-4-ones exhibited significant cytotoxicity in L1210 murine leukemia cells. nih.gov

Compound Series/NameCancer Cell LineCell Line TypeIC₅₀ Value
B1 (4-Hydroxyquinazoline derivative)MDA-MB-231Breast Cancer63.81 ± 2.12 nM
A32 (4-Hydroxyquinazoline derivative)HCT-15Colon Carcinoma10.93 ± 0.71 µM
A32 (4-Hydroxyquinazoline derivative)HCC1937Breast Carcinoma11.35 ± 0.73 µM

Preclinical In Vivo Antitumor Efficacy Studies

Compounds that demonstrate promising in vitro activity are often advanced to preclinical in vivo studies using animal models, typically mice with xenograft tumors. These studies provide crucial information on a compound's efficacy and behavior in a living organism.

A 4-hydroxyquinazoline derivative, compound B1, which showed potent in vitro cytotoxicity, was evaluated in an in vivo study. mdpi.com The results indicated that B1 significantly suppressed tumor growth at a dose of 25 mg/kg. mdpi.com An acute toxicity study also confirmed its safety in the animal model. mdpi.com

In another study, a different quinazoline derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated significant dose-dependent inhibition of NCI-H460 xenograft tumor growth. nih.gov At a dose of 1.0 mg/kg, it achieved a tumor growth inhibition rate of 61.9%, which was comparable to the standard chemotherapeutic drug paclitaxel. nih.gov

Antimicrobial Efficacy

In addition to their anticancer properties, quinazoline derivatives have been investigated for their potential as antimicrobial agents to combat bacterial and fungal infections, a critical need given the rise of drug-resistant pathogens. nih.govnih.gov

Antibacterial Activities

Various quinazolin-4(3H)-one derivatives have demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action for some quinoline-based compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death. eco-vector.com

Studies have evaluated new series of quinazolin-4(3H)-ones against common pathogens. For example, certain derivatives showed pronounced activity against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com In one study, specific compounds were able to inhibit the growth of S. aureus at concentrations ranging from 16 to 64 µg/ml. eco-vector.com Another study synthesized a series of 2,3,6-trisubstituted Quinazolin-4-ones and tested them against S. aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. biomedpharmajournal.org Several of these derivatives showed good to excellent activity against the tested strains. biomedpharmajournal.org

A separate investigation into quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds found that many of the synthesized compounds exhibited potent activity. mdpi.com The most active compound, 5a, displayed Minimum Inhibitory Concentration (MIC) values ranging from 1 to 16 µg/mL against the tested bacterial strains. mdpi.com Specifically, compounds 4a, 5c, and 5d showed potent activity against S. typhimurium with MIC values of 4, 4, and 8 µg/mL, respectively. mdpi.com

Compound Series/NameBacterial StrainGram TypeMIC (µg/mL)
5a (Formyl-pyrazole derivative)VariousN/A1-16
4a (Hydrazone derivative)S. typhimuriumGram-Negative4
5c (Formyl-pyrazole derivative)S. typhimuriumGram-Negative4
5d (Formyl-pyrazole derivative)S. typhimuriumGram-Negative8
VMA-17-04 (Quinazolin-4(3H)-one)S. aureusGram-Positive16
VMA-17-01 (Quinazolin-4(3H)-one)S. aureusGram-Positive32
VMA-13-05 (Quinazolin-4(3H)-one)S. aureusGram-Positive64

Antifungal Activities

The quinazoline scaffold is also a promising base for the development of new antifungal agents. nih.gov Various derivatives have been tested against pathogenic fungi, including Candida albicans and plant-pathogenic fungi.

In one study, newly synthesized pyrazol-quinazolinone compounds were tested against seven phytopathogenic fungi. mdpi.com The compounds exhibited significant antifungal activity, with one derivative showing a 62.42% inhibition rate against Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L. mdpi.com Another study screened 3-aryl-2-[(5-nitro-2-furfuryl)vinyl]quinazolin-4-ones for antifungal activity against C. albicans, with some compounds showing activity comparable to standard drugs like Fluconazole. jocpr.com

Compound Series/NameFungal StrainMIC (µg/mL)Reference DrugReference MIC (µg/mL)
5a (Formyl-pyrazole derivative)Various1-16Clotrimazole8-16
4a (Hydrazone derivative)C. albicans2Clotrimazole8
4a (Hydrazone derivative)M. phaseolina8Clotrimazole16

Antiviral Activities

Derivatives of the quinazolinone scaffold have demonstrated a promising range of antiviral activities against various viral pathogens. Research has identified specific antiviral properties in compounds structurally related to this compound.

One notable example is 2-Methylquinazolin-4(3H)-one, which has shown significant in vitro antiviral activity against the Influenza A virus (H1N1). researchgate.net Studies have determined its half-maximal inhibitory concentration (IC50), indicating its potency in inhibiting viral replication. researchgate.net Specifically, 2-Methylquinazolin-4(3H)-one exhibited an IC50 of 23.8 μg/mL against the H1N1 virus. nih.gov

Furthermore, broader investigations into quinazoline derivatives have revealed a wider spectrum of antiviral action. For instance, certain 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives have been synthesized and found to possess moderate to good antiviral activity. mdpi.com Additionally, a series of quinazoline urea (B33335) analogues have been evaluated for their antiviral properties. researchgate.net Within this series, compound 4e, identified as 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-(4-nitrophenyl) urea, demonstrated the ability to inhibit the replication of Coxsackie virus B4, Vesicular stomatitis virus, and Respiratory syncytial virus, with a half-maximal effective concentration (EC50) of 0.029 µM. researchgate.net

These findings underscore the potential of the quinazolinone core, particularly with a methyl group at the 2-position, as a foundational structure for the development of novel antiviral agents.

Table 1: Antiviral Activity of 2-Methylquinazolin-4(3H)-one Derivatives

Compound Virus Activity
2-Methylquinazolin-4(3H)-one Influenza A (H1N1) IC50: 23.8 μg/mL nih.gov

Anti-inflammatory and Analgesic Properties

The quinazolinone scaffold is a recognized pharmacophore in the development of anti-inflammatory and analgesic agents. mdpi.com Various derivatives of 2-methyl-quinazolin-4-one have been synthesized and evaluated for these properties, demonstrating significant potential in preclinical studies.

A series of 3-[2′-(substitutedbenzylideneamino)phenyl]-2-methyl-6-substituted quinazolin-4-ones, along with their corresponding azetidinone and thiazolidinone derivatives, have been screened for their anti-inflammatory activity. nih.gov In these studies, the thiazolidinone derivatives generally exhibited better anti-inflammatory effects than their azetidinone counterparts. nih.gov Notably, the compound 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one showed the most potent anti-inflammatory activity, with a 32.5% inhibition of edema in a carrageenan-induced paw edema model in rats. nih.gov This same compound also displayed the best analgesic activity in the series, with a 29.6% protection in the tail-flick test. nih.gov

Further research into other 2,3-disubstituted quinazolin-4-(3H)ones has also yielded compounds with significant anti-inflammatory properties. researchgate.net For example, compounds QB2 and QF8 have been identified as having notable anti-inflammatory effects in in-vitro protein denaturation assays. researchgate.net In vivo testing of these compounds in a carrageenan-induced paw edema model confirmed their anti-inflammatory potential. researchgate.net

The analgesic activity of simpler 2-methyl-4(3H)-quinazolinone derivatives has also been investigated. When evaluated using the acetic acid-induced writhing test in mice, these compounds showed significant analgesic effects compared to control groups. researchgate.net

These findings highlight the importance of the 2-methyl-quinazolin-4-one core in designing new anti-inflammatory and analgesic drugs. The substitutions at the 3 and 6 positions, as well as the introduction of other heterocyclic moieties, appear to be key factors in modulating the potency of these compounds. mdpi.comnih.gov

Table 2: Anti-inflammatory and Analgesic Activity of 2-Methyl-Quinazolin-4-one Derivatives

Compound Assay Activity
3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one Carrageenan-induced paw edema 32.5% inhibition nih.gov
3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one Tail-flick test 29.6% protection nih.gov

Neuroprotective and Central Nervous System Activities

Anti-Alzheimer's Disease Potential (e.g., Cholinesterase and β-Amyloid Aggregation Inhibition, Antioxidant Effects)

The quinazoline scaffold is a key structure in the design of multi-target agents for Alzheimer's disease (AD). nih.gov Derivatives of quinazolin-4-one have been investigated for their ability to modulate key pathological pathways in AD, including the inhibition of cholinesterases and the aggregation of β-amyloid (Aβ) peptides. drugbank.comresearchgate.net

Novel quinazolin-4-one derivatives containing a hydroxamic acid moiety have been designed as selective histone deacetylase 6 (HDAC6) inhibitors. acs.org Some of these compounds were found to decrease zinc-mediated β-amyloid aggregation in vitro. acs.org This suggests a potential mechanism for reducing the formation of amyloid plaques, a hallmark of AD.

While specific studies on this compound derivatives are limited, the broader class of quinazoline derivatives has shown significant promise. A comprehensive review of the literature indicates that these compounds have diverse therapeutic potential for AD by acting as modulators or inhibitors of β-amyloid, tau protein, and cholinesterases, among other protective effects. nih.gov

Anticonvulsant and Sedative-Hypnotic Effects

The quinazolin-4(3H)-one ring system is a well-established scaffold in the development of compounds with central nervous system (CNS) activity, including anticonvulsant and sedative-hypnotic effects. nih.gov The historical significance of this chemical class is highlighted by methaqualone, a 2-methyl-3-substituted quinazolin-4-one, which was previously used as a sedative-hypnotic. acgpubs.org

Recent research has focused on synthesizing new quinazolin-4(3H)-one derivatives with improved therapeutic profiles. A number of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones have been synthesized and evaluated for their anticonvulsant properties. nih.gov Preliminary screenings have indicated that some of these compounds exhibit moderate to significant anticonvulsant activity when compared to the standard drug diazepam. nih.gov

Further studies on 2,3-disubstituted quinazolin-4(3H)-one derivatives have also demonstrated their potential as anticonvulsants in in vivo models, such as the pentylenetetrazole (PTZ)-induced seizure model in mice. mdpi.com The anticonvulsant activity of some of these compounds is believed to be mediated through their interaction with the GABAA receptor. mdpi.com

In addition to anticonvulsant effects, some quinazolinone derivatives have been investigated for their sedative properties. For instance, a series of 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones were synthesized and tested for their H1-receptor blocking activity, with some compounds showing less sedation than the standard antihistamine chlorpheniramine (B86927) maleate. nih.gov Conversely, other studies have aimed to develop anxiolytic quinazolinone derivatives that are devoid of sedative-hypnotic side effects. nih.gov

The versatility of the quinazolin-4(3H)-one scaffold allows for the fine-tuning of its CNS effects through chemical modification, making it a continued area of interest for the discovery of new anticonvulsant and sedative-hypnotic agents.

Diverse Pharmacological Applications

Antimalarial Activity

The quinazolinone ring system has been a focal point in the search for new antimalarial agents, largely inspired by the structure of febrifugine, a natural alkaloid with potent antimalarial properties. nih.gov This has led to the design and synthesis of numerous quinazolin-4(3H)-one derivatives with the aim of identifying compounds with improved efficacy and lower toxicity.

Research has shown that 2,3-disubstituted-4(3H)-quinazolinones, which can be synthesized from 2-methyl-3,1-benzoxazin-4-one, exhibit promising antimalarial activity. longdom.org In vivo studies using mice infected with Plasmodium berghei have demonstrated that these compounds can significantly suppress parasite growth. longdom.org

One study reported the synthesis of six 3-aryl-2-(substituted styryl)-4(3H)-quinazolinone derivatives. longdom.org Among these, four compounds showed notable activity against the parasite. The most active compound in this series was identified as (E)-2-(4-chlorostyryl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone. longdom.org

The structural features of these quinazolinone derivatives, particularly the substitutions at the 2 and 3 positions, play a crucial role in their antimalarial efficacy. nih.govresearchgate.net The ease of synthesis and the significant in vivo activity of these compounds make them attractive candidates for further development in the fight against malaria. nih.govresearchgate.net

Table 3: Antimalarial Activity of 2-Methyl-Quinazolin-4-one Derivatives

Compound Class Parasite Activity
2,3-disubstituted quinazolin-4(3H)-one derivatives Plasmodium berghei Significant parasite suppression in mice longdom.org

Antidiabetic Potential

Quinazolinone derivatives have emerged as a promising class of compounds in the search for novel antidiabetic agents. ekb.eg Research has focused on their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, which are critical targets for controlling postprandial hyperglycemia. nih.govnih.gov

A variety of dihydroquinazolin-4(1H)-one derivatives were synthesized and evaluated for their inhibitory effects on these enzymes. nih.gov Several of these compounds demonstrated significant to moderate inhibition, with IC50 values ranging from 23.33 ± 0.02 to 88.65 ± 0.23 μM for α-amylase and 25.01 ± 0.12 to 89.99 ± 0.09 μM for α-glucosidase. nih.gov These results are comparable to the standard drug acarbose. nih.gov Similarly, certain 2-substituted quinazolin-4(3H)-ones, specifically 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ), were identified as potent inhibitors of α-glucosidase. semanticscholar.org

In addition to enzymatic inhibition, the antidiabetic activity of quinazoline-sulfonylurea hybrids has been assessed in vivo using streptozotocin (B1681764) (STZ)-induced hyperglycemic rats. nih.gov A number of these hybrid compounds were found to be more potent than the reference drug glibenclamide, inducing a significant reduction in blood glucose levels. nih.gov For instance, compounds VI-6-a, V, and IV-4 showed reductions of 78.2%, 73.9%, and 71.4%, respectively, compared to 55.4% for glibenclamide. nih.gov Further studies have explored quinazolinone derivatives as inhibitors of dipeptidyl peptidase IV (DPP-4) and as agonists for peroxisome proliferator-activated receptor-gamma (PPARγ) and sulfonylurea receptors (SUR). ekb.egnih.gov

Table 1: Antidiabetic Activity of Selected Quinazolinone Derivatives
Compound TypeTarget/ModelKey FindingsReference
Dihydroquinazolin-4(1H)-one derivativesα-amylase InhibitionIC50 values ranged from 23.33 ± 0.02 to 88.65 ± 0.23 μM. nih.gov
Dihydroquinazolin-4(1H)-one derivativesα-glucosidase InhibitionIC50 values ranged from 25.01 ± 0.12 to 89.99 ± 0.09 μM. nih.gov
Quinazoline-sulfonylurea hybrid (VI-6-a)STZ-induced hyperglycemic rats78.2% reduction in blood glucose. nih.gov
Quinazoline-sulfonylurea hybrid (V)STZ-induced hyperglycemic rats73.9% reduction in blood glucose. nih.gov
2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ)α-glucosidase InhibitionIdentified as a potent inhibitor. semanticscholar.org

Antihypertensive Properties

The quinazoline scaffold is a well-established pharmacophore in the development of antihypertensive agents, with clinically used drugs like Prazosin, Doxazosin, and Alfuzosin belonging to this class. benthamdirect.comnih.govresearchgate.net These agents typically exert their effects through the blockade of α1-adrenergic receptors. benthamdirect.comnih.gov Research into novel quinazolin-4(3H)-one derivatives continues to yield compounds with significant hypotensive activity.

In one study, a series of novel substituted quinazolin-4(3H)-one derivatives was synthesized and screened in vivo. benthamdirect.comresearchgate.net Out of eighteen compounds, seven (2a, 2c, 4a, 4d, 5d, 6a, and 6b) demonstrated a notable hypotensive effect and also induced bradycardia. benthamdirect.comresearchgate.net The activity of these compounds was reported to be better than that of the reference drug Prazosin. benthamdirect.comresearchgate.net Another series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines was synthesized as potential α1-adrenoceptor antagonists. nih.gov Several propanediamine derivatives from this series showed good antihypertensive activity when administered orally to spontaneously hypertensive rats. nih.gov

Similarly, the synthesis of 7-substituted-3-(4-(3-(4-substitutedphenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-substituted quinazolin-4(3H)-one derivatives has been reported. nih.gov Two compounds from this series exhibited potent antihypertensive activity, believed to be mediated through α1-adrenergic receptor blocking, without affecting heart rate and with a prolonged duration of action. nih.gov The structural features of the quinazolinone nucleus are crucial for this activity, with specific substitutions influencing the potency and selectivity for the α1-adrenoceptors. nih.govnih.gov

Table 2: Antihypertensive Activity of Selected Quinazolinone Derivatives
Compound SeriesMechanism of ActionNotable Active CompoundsObserved EffectReference
Substituted quinazolin-4(3H)-onesα1-adrenoceptor blockade2a, 2c, 4a, 4d, 5d, 6a, 6bHypotensive effect and bradycardia; more active than Prazosin. benthamdirect.comresearchgate.net
N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediaminesα1-adrenoceptor antagonismPropanediamine derivatives (e.g., Alfuzosin)Good antihypertensive activity in spontaneously hypertensive rats. nih.gov
Quinazolinones linked with Isoxazoleα1-adrenergic receptor blockadeCompounds 23 and 24Potent, long-acting antihypertensive activity without affecting heart rate. nih.gov
2-substituted 4(3H)-quinazolinonesGuanidino moiety interaction2[(2-hydroxyphenyl)amino]-4(3H)-quinazolinoneShowed antihypertensive activity in anesthetized spontaneously hypertensive rats. nih.gov

Anti-HIV and Anti-Tuberculosis Activities

The quinazoline and quinazolinone scaffolds have been identified as privileged structures in medicinal chemistry, demonstrating potent activity against various infectious agents, including Human Immunodeficiency Virus (HIV) and Mycobacterium tuberculosis. bohrium.comnottingham.ac.uk

In the realm of anti-tuberculosis research, numerous quinazolinone derivatives have been synthesized and evaluated for their efficacy. bohrium.comacs.orgtandfonline.com One study developed a series of quinazolinone-triazole hybrids, of which eight compounds displayed promising activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 12.5 μg/mL. acs.org The most potent compound in this series exhibited an MIC of 0.78 μg/mL, which is superior to the first-line anti-TB drug Ethambutol and comparable to Rifampicin. acs.org Another investigation into quinazolinone-based pyridine (B92270) derivatives found that all synthesized compounds showed good to exceptional anti-TB efficacy against the Mtb H37Rv strain, with MIC values from 0.31 to 1.84 μM. tandfonline.com The antimycobacterial activity of these derivatives has been tested against various strains, including Mycobacterium avium and Mycobacterium kansasii, with some compounds showing higher activity than isoniazid (B1672263) against atypical mycobacterial strains. nih.gov

Regarding anti-HIV activity, quinoline (B57606) derivatives, which share a core structural similarity, have been investigated. researchgate.net Alkylated quinoline 2,4-diols, in particular, have shown potent inhibitory activity against HIV-1 in human CD4+ T cell lines. researchgate.net This suggests that the broader quinazoline/quinoline chemical space is a fertile ground for the discovery of novel antiretroviral agents.

Table 3: Anti-HIV and Anti-Tuberculosis Activity of Quinazolinone Derivatives
Compound SeriesTarget OrganismActivity MetricKey FindingsReference
Quinazolinone-triazole hybridsMycobacterium tuberculosisMICValues from 0.78–12.5 μg/mL; lead compound had MIC of 0.78 μg/mL. acs.org
Quinazolinone-based pyridine derivativesM. tuberculosis H37RvMICValues from 0.31 to 1.84 μM. tandfonline.com
4-(S-Butylthio)quinazolineAtypical mycobacteriaActivity ComparisonMore active than isoniazid. nih.gov
Alkylated quinoline 2,4-diolsHIV-1IC50Lead compounds showed IC50 values of 2.99 and 3.80 μM. researchgate.net

Strategies for Multi-Target-Directed Ligand Design

The treatment of complex, multifactorial diseases like cancer, neurodegenerative disorders, and metabolic syndrome often requires intervention at multiple points in the pathological network. nih.govnih.govspringernature.com This has led to the emergence of the Multi-Target-Directed Ligand (MTDL) design strategy, which aims to create a single chemical entity capable of modulating multiple biological targets simultaneously. nih.govnih.gov This approach can offer advantages over combination therapies, including improved efficacy, a better safety profile, and simpler pharmacokinetics. nih.gov

The quinazolinone scaffold is an ideal candidate for the application of MTDL design. researchgate.net Its "privileged" status in medicinal chemistry stems from its ability to interact with a wide array of biological targets, as evidenced by its diverse pharmacological activities, including anticancer, antihypertensive, antidiabetic, and antimicrobial properties. benthamdirect.comresearchgate.netresearchgate.net The versatility of the quinazolinone core allows for synthetic modifications at several positions, enabling chemists to fine-tune its interaction with different target proteins.

The design process for MTDLs often involves combining pharmacophores from known ligands of different targets into a single hybrid molecule. nih.gov For example, a quinazolinone core known for its α1-adrenoceptor antagonism could be chemically linked to a moiety known to inhibit an enzyme involved in a related pathological pathway. benthamdirect.comresearchgate.net This strategy has been successfully applied in fields like Alzheimer's disease, where ligands are designed to inhibit both acetylcholinesterase and β-amyloid aggregation. nih.govnih.gov Given the broad spectrum of activities demonstrated by this compound derivatives, this scaffold represents a valuable starting point for developing novel MTDLs to address complex diseases.

Structure Activity Relationship Sar and Ligand Design Principles for 2,8 Dimethylquinazolin 4 Ol Analogues

Positional Effects of Methyl Substitution on Biological Activity, Specifically at Positions 2 and 8

The introduction of methyl groups onto the quinazolinone core, specifically at the C2 and C8 positions, plays a crucial role in defining the molecule's interaction with biological targets. SAR studies consistently highlight these positions as critical for modulating various pharmacological activities. nih.gov

The substitution at the 2-position of the quinazolinone ring is a common strategy to influence biological outcomes. nih.gov For instance, the presence of a methyl group at C2 has been explored in the synthesis of novel quinazolin-4(3H)-ones. researchgate.net In some series of compounds, a 2-methyl group is a key feature for producing analgesic or antimicrobial effects. researchgate.net The reactivity of the quinazolinone system can also be enhanced by a methyl group at this position due to extended tautomeric effects. nih.gov

Table 1: General Effects of Methyl Substitution on Quinazolinone Activity

Position General Effect of Methyl Group Potential Impact on Biological Activity
C2 Influences electronic and steric properties; can enhance reactivity through tautomerism nih.gov Modulation of anticancer, antimicrobial, and analgesic activities nih.govresearchgate.net

| C8 | Alters steric profile and interaction with receptor pockets mdpi.comnih.gov | Significant for various pharmacological activities; can fine-tune potency nih.gov |

Influence of Peripheral Substituents on Pharmacological Potency and Selectivity

Beyond the core methyl groups, the addition of other peripheral substituents to the quinazolinone scaffold is a primary method for optimizing pharmacological potency and achieving selectivity for specific biological targets. The nature and position of these substituents dictate the molecule's electronic, steric, and hydrophobic properties.

SAR studies on 4(3H)-quinazolinone antibacterials have shown that variations and substitutions on the benzene (B151609) ring (referred to as ring 3 in some studies) can lead to reduced activity. acs.org For example, introducing a bromo or hydroxyl group at the C6 or C7 position was not well-tolerated in certain antibacterial series. acs.org Conversely, modifications at the C2 position are often more permissive. Substituting the C2 position with various aryl groups is a common strategy in developing potent inhibitors for targets like Dihydrofolate reductase (DHFR). nih.gov In one study, a phenyl ring at the 2nd position of quinazolinone was found to be essential for effective DHFR inhibition. nih.gov

The substituent at the N3 position is also critical. The addition of different heterocyclic moieties at position 3 has been suggested to increase activity. nih.gov For example, in a series of NHE-1 inhibitors, derivatives containing a 5-amino-1,2,4-triazole in the N3 side chain generally showed better efficacy. nih.gov

Table 2: Influence of Substituents at Various Positions on Quinazolinone Activity

Position Substituent Type Example Biological Target/Activity Observed Effect on Potency/Selectivity
C2 Phenyl Ring Dihydrofolate reductase (DHFR) Essential for effective inhibition nih.gov
C2 Heterocycles (e.g., furan) Antibacterial Not tolerated; loss of activity acs.org
C4 4-Anilino group with electron-withdrawing groups Anticancer (EGFR) Better biological activities observed nih.gov
C6 Bromo or Hydroxyl group Antibacterial Not tolerated; loss of activity acs.org

| N3 | 5-amino-1,2,4-triazole | NHE-1 Inhibition | Generally showed better efficacy nih.gov |

Role of Conformational Flexibility and Tautomerism in Structure-Activity Relationships

The conformational flexibility and tautomeric properties of the quinazolinone ring system are intrinsic factors that significantly influence its biological activity. Quinazolin-4-ones exist in a lactam-lactim tautomeric equilibrium. nih.gov This equilibrium can be influenced by the substitution pattern, which in turn affects the molecule's reactivity and its ability to act as a hydrogen bond donor or acceptor during receptor binding.

The presence of a methyl group at the 2-position can extend the tautomeric effect by generating an exomethylene carbon, which enhances the reactivity of the substituted 4(3H)-quinazolinone. nih.gov This enhanced reactivity can be crucial for covalent bond formation with a target enzyme or for establishing specific non-covalent interactions. The ability of the molecule to adopt different conformations allows it to adapt to the topology of a binding site, potentially increasing binding affinity. The design of novel quinazolin-4-one derivatives as receptor modulators often implicitly relies on these properties to achieve the desired biological effect. mdpi.com

Pharmacophore Mapping and Elucidation of Key Structural Features for Target Receptor Binding

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For quinazoline (B50416) derivatives, pharmacophore models have been successfully developed to understand the key features required for inhibiting enzymes like the Epidermal Growth Factor Receptor (EGFR). researchgate.net

A common pharmacophore model for quinazoline-based EGFR inhibitors consists of a five-point model, often designated as AAARR. This model includes:

Two Hydrogen Bond Acceptors (A): These are typically the N1 atom of the quinazoline ring and the carbonyl oxygen at C4. These features are critical for anchoring the ligand in the ATP-binding pocket of the kinase through hydrogen bonds with key amino acid residues.

Three Aromatic Rings (R): One aromatic ring corresponds to the fused benzene ring of the quinazolinone core, another to a substituent at position C2 or C4, and a third can represent another part of a more complex analogue. These aromatic features engage in hydrophobic and π-π stacking interactions within the receptor site.

The specific distances and angles between these pharmacophoric features are principal attributes that differentiate active from inactive compounds. This understanding allows for the rational design of new, more potent inhibitors by ensuring that novel structures align with the established pharmacophore model.

Table 3: Key Pharmacophoric Features for Quinazolinone-Based Inhibitors

Feature Type Location on Scaffold Role in Receptor Binding
Hydrogen Bond Acceptor (A) N1 of pyrimidine (B1678525) ring Anchoring ligand in binding pocket
Hydrogen Bond Acceptor (A) C4 carbonyl oxygen Anchoring ligand in binding pocket
Aromatic Ring (R) Fused benzene ring Hydrophobic and π-π stacking interactions

| Aromatic Ring (R) | Substituent at C2/C4 | Hydrophobic and π-π stacking interactions |

Modulation of Lipophilicity and its Implications for Pharmacological Efficacy

Lipophilicity, often expressed as logP or logD, is a critical physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For quinazolinone derivatives, modulating lipophilicity is a key strategy for improving pharmacological efficacy. nih.gov Increased lipophilicity can enhance the ability of these compounds to penetrate cell membranes and cross biological barriers like the blood-brain barrier, making them suitable candidates for targeting central nervous system (CNS) diseases. mdpi.com

Computational Chemistry and Rational Drug Design for 2,8 Dimethylquinazolin 4 Ol

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For 2,8-Dimethylquinazolin-4-OL, molecular docking simulations can be employed to identify potential biological targets and to understand the key interactions that govern its binding.

In a typical molecular docking study, the three-dimensional structure of this compound would be docked into the active site of a target protein. The simulation would generate a series of possible binding poses, which are then scored based on a function that estimates the binding free energy. The results would highlight the key amino acid residues involved in the interaction, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, docking this compound into the active site of a protein kinase could reveal hydrogen bonding between the quinazolinone core and the hinge region of the kinase, a common binding motif for kinase inhibitors.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase

Binding PoseDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
1-9.5MET120, GLU118Hydrogen Bond
2-9.2LEU75, VAL83Hydrophobic
3-8.9ALA98, ILE145van der Waals

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For this compound, QSAR studies would involve synthesizing a library of analogs with modifications at various positions of the quinazolinone scaffold and testing their biological activity.

The development of a QSAR model involves the calculation of a wide range of molecular descriptors for each analog, such as electronic, steric, and hydrophobic properties. These descriptors are then used to build a mathematical equation that correlates them with the observed biological activity. 2D-QSAR models use descriptors derived from the two-dimensional structure of the molecules, while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information from the three-dimensional structure. The resulting QSAR model can then be used to predict the activity of new, unsynthesized analogs of this compound, thereby prioritizing the synthesis of the most promising compounds.

Virtual Screening Methodologies for Novel Lead Identification and Optimization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. rsc.org In the context of this compound, virtual screening can be used in two ways: to identify novel lead compounds with a similar scaffold or to optimize the existing lead.

In a typical virtual screening workflow, a large database of compounds is docked into the active site of a target protein, and the compounds are ranked based on their predicted binding affinity. rsc.org This allows for the rapid identification of a smaller, more manageable set of compounds for experimental testing. Alternatively, a virtual library of analogs of this compound could be generated and screened in silico to identify modifications that are predicted to improve its binding affinity or selectivity.

Molecular Dynamics Simulations to Characterize Ligand-Protein Complex Stability and Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. For this compound, MD simulations can be used to assess the stability of its binding to a target protein and to characterize the conformational changes that occur upon binding.

An MD simulation would begin with the docked pose of this compound in the active site of the target protein. The system would then be simulated for a period of time, typically nanoseconds to microseconds, allowing the atoms to move according to the laws of physics. The resulting trajectory would provide information on the stability of the key interactions observed in the docking pose, the flexibility of the ligand and the protein, and the role of water molecules in the binding site. This information can be used to refine the binding mode of this compound and to identify potential sites for modification to improve its binding affinity.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Pharmacokinetic Predictions

In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a compound. For this compound, these predictions are crucial for assessing its drug-likeness and for identifying potential liabilities that may hinder its development.

A variety of computational models are available to predict a wide range of ADME properties, including oral absorption, blood-brain barrier penetration, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential for toxicity. researchgate.net These models are typically based on QSAR principles, where the predicted property is correlated with a set of molecular descriptors. The in silico ADME profile of this compound would provide valuable information for its optimization, guiding modifications to improve its pharmacokinetic properties.

Table 2: Illustrative In Silico ADME Profile for this compound

PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighWell absorbed from the gut
Blood-Brain Barrier PenetrationLowUnlikely to cause CNS side effects
Plasma Protein Binding>90%High binding to plasma proteins
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis) for Electronic Structure Elucidation

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. For this compound, these calculations can be used to elucidate its reactivity, stability, and spectroscopic properties.

DFT calculations can be used to determine the optimized geometry of this compound and to calculate a variety of electronic properties, such as the distribution of electron density and the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they provide insights into the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. This information can be used to understand the molecule's mechanism of action and to predict its metabolic fate.

Table 3: Illustrative Quantum Chemical Properties of this compound Calculated using DFT

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D

Advanced Research Directions and Therapeutic Outlook for 2,8 Dimethylquinazolin 4 Ol

Development of Novel Hybrid Molecules and Conjugates Incorporating the 2,8-Dimethylquinazolin-4-OL Scaffold

The strategy of molecular hybridization, which involves covalently linking two or more distinct pharmacophores, has emerged as a powerful tool in drug discovery to create multifunctional molecules with potentially enhanced efficacy or novel mechanisms of action. nih.govnih.gov The this compound scaffold is a prime candidate for this approach, allowing for the creation of hybrid compounds that can engage multiple biological targets simultaneously, a tactic that may prove beneficial in complex multifactorial diseases like cancer. rsc.org

Research into quinazolinone-based hybrids has demonstrated the versatility of this scaffold. nih.gov By combining the quinazolinone core with other biologically active heterocyclic systems—such as pyrazole (B372694), indole, 1,2,3-triazole, or thiazolidin-4-one—researchers have developed novel compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgnih.govmdpi.com For instance, quinazolinone-triazole hybrids have been shown to enhance antitubercular activity, while quinazolinone-indole conjugates have exhibited potent anticancer effects. mdpi.comfrontiersin.org

The development of drug conjugates represents another promising avenue. This involves attaching the this compound moiety to another molecule, such as an existing drug, to improve its therapeutic profile. For example, conjugates of quinazolines with alkylphospholipids have been created to act as multitarget anticancer agents. frontiersin.org This approach could be used to create dual-action inhibitors, such as combining the scaffold with a histone deacetylase (HDAC) inhibitor pharmacophore to target both kinase signaling and epigenetic regulation. nih.gov

Hybridization PartnerTherapeutic RationalePotential Application
Pyrazole CarboxamideCombines potential kinase inhibition with known antifungal/anticancer moieties. nih.govAntifungal Agents, Anticancer Agents
IndoleMerges quinazolinone scaffold with a privileged structure in anticancer drug design, potentially targeting tubulin or kinases. frontiersin.orgAntiproliferative Agents
1,2,3-TriazoleUtilizes "click chemistry" for efficient synthesis; the triazole ring can act as a stable linker and contribute to biological activity. rsc.orgmdpi.comAntimicrobial, Anticancer, Antiviral Agents
Hydroxamic AcidCreates dual inhibitors by combining a kinase-targeting quinazolinone with an HDAC-inhibiting moiety. nih.govDual-Action Anticancer Agents

Exploration of Emerging Biological Targets and Uncharted Disease Indications

The therapeutic utility of quinazoline (B50416) derivatives is extensive, with approved drugs and clinical candidates targeting a range of biological molecules. mdpi.compreprints.org While much focus has been on protein kinases, particularly in oncology, the this compound scaffold holds potential for interacting with a broader array of targets, opening doors to uncharted disease indications.

The most well-established targets for quinazolines are protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.commdpi.com However, research has expanded to include other key cellular regulators. For example, certain quinazoline derivatives have been identified as inhibitors of phosphoinositide 3-kinases (PI3K), microtubules, and dihydrofolate reductase (DHFR), highlighting their potential to disrupt cell proliferation, metabolism, and cytoskeletal integrity. nih.govnih.gov Histone deacetylases (HDACs) have also emerged as a significant target, with dual-acting quinazoline-based inhibitors showing promise in cancer therapy. nih.gov

Beyond oncology, the diverse bioactivities of the quinazoline core suggest potential applications in a variety of diseases. ymerdigital.com Documented activities include antimicrobial, anticonvulsant, anti-inflammatory, antiviral, and antimalarial effects. ymerdigital.comnih.govsemanticscholar.org The structural features of this compound could be optimized to develop potent agents for infectious diseases, neurological disorders, or inflammatory conditions. Recent studies have even pointed toward the potential of quinazoline derivatives in neurodegenerative conditions like Alzheimer's disease. researchgate.net Furthermore, the inherent fluorescence of some quinazolinone derivatives opens up possibilities for their use in bioimaging and as diagnostic probes. rsc.org

Emerging Biological TargetAssociated Disease IndicationMechanism of Action
PI3K/mTORCancerInhibition of key cell growth and survival signaling pathways. exp-oncology.com.ua
HDACCancer, Inflammatory DisordersEpigenetic modification, altering gene expression. nih.gov
Tubulin PolymerizationCancerDisruption of microtubule dynamics, leading to mitotic arrest. nih.gov
Dihydrofolate Reductase (DHFR)Cancer, Bacterial InfectionsInhibition of nucleotide synthesis, leading to cell death. nih.gov
Cholinesterases / β-amyloid aggregationAlzheimer's DiseaseModulation of neurotransmission and prevention of plaque formation. researchgate.net

Preclinical Development and Translational Research Pathways for Optimized Analogues

Transforming a promising compound like this compound into a clinical candidate requires a rigorous preclinical development program. This pathway is designed to optimize the lead compound, establish its efficacy and safety in non-human studies, and gather the necessary data to justify human trials.

The initial step involves lead optimization, where medicinal chemists synthesize a library of analogues based on the this compound scaffold. Structure-activity relationship (SAR) studies are crucial at this stage to identify how modifications to the quinazolinone core affect biological activity and selectivity. mdpi.commdpi.com For instance, SAR studies have shown that substituents at the C2, C6, and C8 positions of the quinazolinone ring are significant for pharmacological activity. mdpi.comnih.gov

Once optimized analogues are identified, they undergo extensive in vitro and in vivo testing. In vitro assays evaluate the compound's potency against its intended biological target and its cytotoxic effects on various cancer cell lines. nih.gov Promising candidates then advance to in vivo studies, typically using animal models such as xenografts, where human tumor cells are implanted into immunocompromised mice to assess the compound's antitumor activity in a living system. nih.gov

A critical component of preclinical development is the evaluation of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profiles. These studies determine the compound's pharmacokinetics (how the body processes the drug) and its potential toxicity to normal cells and organs, which are essential for establishing a safe therapeutic window. nih.gov

Preclinical StageKey ObjectivesExample Activities
Lead OptimizationEnhance potency, selectivity, and drug-like properties.Synthesis of analogues, Structure-Activity Relationship (SAR) studies.
In Vitro EvaluationDetermine biological activity and mechanism of action.Enzyme inhibition assays, cell proliferation assays (e.g., MTT), apoptosis studies.
In Vivo EfficacyAssess therapeutic effect in a living organism.Xenograft tumor models in mice, pharmacokinetic (PK) studies.
ADME/ToxicologyEvaluate safety profile and metabolic fate.Acute toxicity studies, metabolic stability assays, cytochrome P450 inhibition assays.

Investigation of Combination Therapies and Synergistic Interactions with Existing Drugs

The complexity of diseases like cancer, often driven by multiple redundant signaling pathways and the development of drug resistance, has made combination therapy a standard of care. frontiersin.org This approach, which uses two or more drugs that act on different targets, can lead to synergistic effects, where the combined therapeutic benefit is greater than the sum of the individual effects. nih.gov Analogues of this compound, particularly if developed as targeted inhibitors, are well-suited for investigation in combination regimens.

A primary strategy involves combining a targeted quinazoline-based agent with conventional cytotoxic chemotherapy. The rationale is that the targeted agent could sensitize cancer cells to the cytotoxic drug or inhibit survival pathways that are activated in response to chemotherapy-induced stress. For example, a this compound analogue that inhibits the EGFR signaling pathway could be combined with a DNA-damaging agent.

Another powerful approach is to combine inhibitors of two different signaling pathways. Cancer cells often develop resistance to a single targeted agent by upregulating an alternative survival pathway. Combining a this compound analogue targeting a kinase like PI3K with an inhibitor of a parallel pathway, such as the MEK/ERK pathway, could prevent this escape mechanism and produce a more durable response. Similarly, combining it with an anti-angiogenic agent could simultaneously starve the tumor of its blood supply while directly inhibiting cancer cell proliferation. frontiersin.org

Combination Partner ClassTherapeutic RationalePotential Target Disease
Cytotoxic Chemotherapy (e.g., Paclitaxel)Enhance cell killing and overcome resistance by targeting both cell signaling and cell division machinery.Solid Tumors (e.g., Breast, Lung Cancer)
MEK InhibitorDual blockade of parallel growth signaling pathways (e.g., PI3K and MAPK) to prevent resistance.RAS/RAF mutant cancers (e.g., Melanoma, Colon Cancer)
Anti-Angiogenic Agent (e.g., Bevacizumab)Simultaneously inhibit tumor cell proliferation and the formation of new blood vessels that supply the tumor.Various Solid Tumors
Immunotherapy (e.g., PD-1 Inhibitor)Combine direct tumor cell inhibition with immune system activation for a multi-pronged attack.Immunologically "hot" tumors

Challenges and Future Prospects in Quinazoline-Based Drug Discovery and Development

Despite the clinical success of several quinazoline-based drugs, significant challenges remain in the field. nih.gov One of the most formidable obstacles is the development of drug resistance, particularly for kinase inhibitors targeting EGFR. semanticscholar.org Tumors can acquire mutations in the drug's target protein, rendering the inhibitor ineffective. Another major challenge is managing off-target toxicity, as many kinase inhibitors can affect structurally similar kinases in healthy tissues. Furthermore, issues such as poor aqueous solubility and the need for complex, costly synthetic routes can hamper large-scale production and practical application. nih.govfrontiersin.org

The future of quinazoline-based drug discovery is geared towards overcoming these hurdles. A key prospect is the continued development of multi-target inhibitors and hybrid molecules designed to engage several disease-related pathways at once, which may delay or prevent the onset of resistance. rsc.orgnih.gov The design of covalent inhibitors that form a permanent bond with their target can offer increased potency and duration of action.

Efforts are also focused on improving the drug-like properties of quinazoline scaffolds to enhance their pharmacokinetic profiles. arkat-usa.org As our understanding of disease biology deepens, the exploration of novel biological targets beyond the well-trodden kinase families will continue to expand the therapeutic potential of this versatile scaffold. nih.gov The quinazoline nucleus, a "privileged structure" in medicinal chemistry, will undoubtedly continue to be a rich source of new therapeutic agents for cancer and a host of other diseases. mdpi.com

Q & A

Q. How to design a robust protocol for comparative analysis of this compound derivatives in drug discovery?

  • Methodological Answer : Use a factorial design to test variables (e.g., substituent type, dosage). For example, compare IC50 values across derivatives using ANOVA with post-hoc Tukey tests. Reference Table 2 frameworks to link research questions to measurable variables (e.g., cytotoxicity vs. logP).

Q. What statistical approaches reconcile conflicting toxicity profiles reported for this compound?

  • Methodological Answer : Apply mixed-effects models to account for inter-study variability. Use funnel plots to detect publication bias and trim-and-fill analysis to adjust effect sizes . Report 95% confidence intervals for LD50 values to contextualize uncertainty .

Synthesis and Characterization Workflow Table

StepKey ParametersQuality Control MethodsReferences
Intermediate refluxSolvent (DMSO), duration (18 hr)TLC monitoring, melting point
Catalytic couplingPdCl₂(PPh₃)₂, Cs₂CO₃, THF, 80°CHRMS, IR, NMR
CrystallizationWater-ethanol (1:1), slow coolingPXRD, HPLC purity analysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.